molecular formula C4H6BrN3 B2629685 3-Bromo-1-ethyl-1H-1,2,4-triazole CAS No. 64907-54-6

3-Bromo-1-ethyl-1H-1,2,4-triazole

Cat. No.: B2629685
CAS No.: 64907-54-6
M. Wt: 176.017
InChI Key: IPDWEAXPUUZRBK-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom and an ethyl group attached to the triazole ring makes this compound unique and of interest in various fields of research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Bromo-1-ethyl-1H-1,2,4-triazole is known to interact with various enzymes, proteins, and other biomolecules. It is part of a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters

Cellular Effects

Given its role in biochemical reactions, it may influence cell function by interacting with various cellular enzymes and proteins It could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to act as a ligand for transition metals, forming coordination complexes These complexes may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole typically involves the bromination of 1-ethyl-1H-1,2,4-triazole. This can be achieved by reacting 1-ethyl-1H-1,2,4-triazole with bromine in an appropriate solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 3-amino-1-ethyl-1H-1,2,4-triazole, 3-thio-1-ethyl-1H-1,2,4-triazole, and 3-alkoxy-1-ethyl-1H-1,2,4-triazole.

    Oxidation Reactions: Products include this compound oxides.

    Reduction Reactions: Products include partially or fully hydrogenated triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-1,2,4-triazole
  • 3-Bromo-1-phenyl-1H-1,2,4-triazole
  • 3-Bromo-1-propyl-1H-1,2,4-triazole

Uniqueness

3-Bromo-1-ethyl-1H-1,2,4-triazole is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that have different alkyl or aryl substituents.

Properties

IUPAC Name

3-bromo-1-ethyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWEAXPUUZRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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